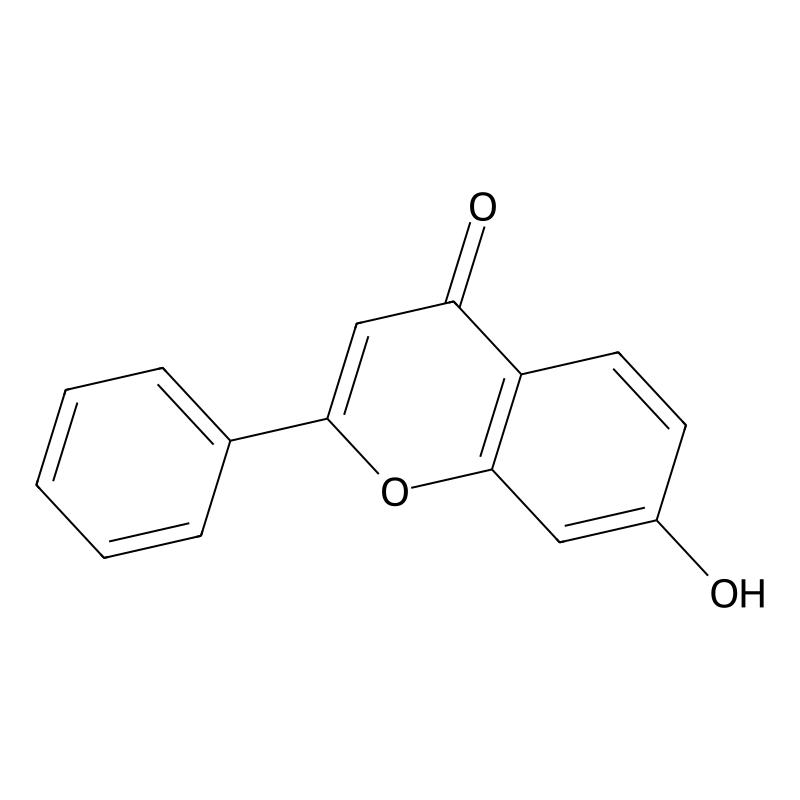

7-Hydroxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

7-Hydroxyflavone is a naturally occurring flavonoid, specifically a flavone, characterized by the presence of a hydroxyl group at the 7-position of its flavone structure. Its chemical formula is , and it is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered attention in various fields of research due to its diverse biological activities and potential therapeutic applications .

Anti-inflammatory Properties

Studies suggest that 7-hydroxyflavone might possess anti-inflammatory properties. Research has shown that it can reduce the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cells stimulated by lipopolysaccharides (LPS) []. This suggests that 7-hydroxyflavone might play a role in managing inflammatory conditions, although further research is needed to understand its effectiveness and safety in humans.

Antioxidant Activity

7-hydroxyflavone has been shown to exhibit antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are molecules that can damage cells and contribute to various diseases []. This potential antioxidant activity suggests that 7-hydroxyflavone might be beneficial for preventing or managing conditions associated with oxidative stress.

Anticancer Potential

Preliminary research indicates that 7-hydroxyflavone might possess anticancer properties. Studies have found that it can inhibit the growth and proliferation of various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells []. However, these studies were conducted in vitro (in a controlled laboratory setting) and further research is necessary to determine whether 7-hydroxyflavone has any anticancer effects in vivo (in living organisms) and if it is safe and effective for human use.

Other Potential Applications

Research is exploring other potential applications of 7-hydroxyflavone, including its use as an:

- Antibacterial agent: Studies suggest that 7-hydroxyflavone might exhibit antibacterial activity against certain bacterial strains [].

- Neuroprotective agent: Some research indicates that 7-hydroxyflavone might have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases [].

- Hydroxylation: The addition of hydroxyl groups at different positions.

- Nitration: Formation of 7-hydroxy-6-nitroflavone and 7-hydroxy-8-nitroflavone through electrophilic substitution reactions .

- Bromination: Monobromination can yield derivatives like 5-hydroxy-8-bromoflavone .

Additionally, microbial transformations can convert 7-hydroxyflavone into other compounds through enzymatic processes, enhancing its structural diversity .

The biological activities of 7-hydroxyflavone are extensive:

- Antioxidant Activity: It exhibits strong free radical scavenging capabilities, which contribute to its protective effects against oxidative stress .

- Anti-inflammatory Properties: Research indicates that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for anti-inflammatory therapies .

- Anticancer Effects: Studies suggest that 7-hydroxyflavone may induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

Several methods have been developed for the synthesis of 7-hydroxyflavone:

- Condensation Reactions: One common approach involves the condensation of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.

- Microbial Transformation: Utilizing microorganisms such as Aspergillus niger can yield high purity and yield through biotransformation processes .

- Chemical Reduction: The reduction of nitro derivatives or other precursors can also lead to the formation of 7-hydroxyflavone .

Studies on the interactions of 7-hydroxyflavone with other compounds reveal that it can form complexes with metal ions, enhancing its bioavailability and efficacy. Furthermore, its interactions with various enzymes indicate potential for drug development, particularly in enhancing the pharmacokinetics of co-administered drugs .

Several compounds share structural similarities with 7-hydroxyflavone. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxyflavone | Hydroxyl group at position 5 | Exhibits different antioxidant capacities |

| 6-Hydroxyflavone | Hydroxyl group at position 6 | Known for anti-inflammatory properties |

| 4'-Hydroxyflavone | Hydroxyl group at position 4' | Greater solubility compared to 7-hydroxyflavone |

| 3-Hydroxyflavone | Hydroxyl group at position 3 | Less studied but shows potential neuroprotective effects |

The uniqueness of 7-hydroxyflavone lies in its specific positioning of hydroxyl groups, which influences its chemical reactivity and biological activity compared to these similar compounds.

Traditional Organic Synthesis Approaches

Hoesch Condensation and Benzoylation Techniques

The Hoesch condensation represents a fundamental approach for constructing 7-hydroxyflavone derivatives through the formation of aryl ketones from nitriles and electron-rich aromatic compounds [6]. This reaction mechanism involves a nucleophilic addition to the nitrile with the aid of a polarizing Lewis acid, forming an imine intermediate that is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone [6]. The attacking electrophile is believed to be a species of the type R-C⁺=NHCl⁻, which requires the arene to be electron-rich, such as phenol or aniline derivatives [6].

A particularly significant application of the Hoesch condensation in 7-hydroxyflavone synthesis involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate [1]. This reaction, conducted in refluxing dry acetone, affords 3-benzoyl-7-hydroxy-6-nitroflavone, which can be cleaved in 5% ethanolic potassium hydroxide to give 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione [1]. The resulting 1,3-diketone intermediate is then transformed into 7-hydroxy-6-nitroflavone, followed by reduction to afford the target compound [1].

Benzoylation techniques form an integral component of flavone synthesis through the Baker-Venkataraman rearrangement methodology [15] [16]. The Baker-Venkataraman rearrangement involves the chemical reaction of 2-acetoxyacetophenones with base to form 1,3-diketones, proceeding via enolate formation followed by acyl transfer [15]. This rearrangement reaction is frequently employed in the synthesis of chromones and flavones, with subsequent acid treatment generally affording the chromone or flavone core [15].

The benzoylation process typically involves the reaction of O-hydroxyacetophenone with benzoyl chloride in the presence of pyridine [7] [10]. In the Wheeler method, O-benzoyloxyacetophenone is synthesized from the reaction of O-hydroxyacetophenone with benzoyl chloride in the presence of pyridine, followed by heating with glycerol at 260°C for two hours to yield the flavone [7] [10]. An alternative approach involves converting O-benzoyloxyacetophenone into a diketone using potassium hydroxide and pyridine, followed by refluxing with glacial acetic acid and sulfuric acid for one hour [7] [10].

Recent advances have demonstrated microwave-assisted Baker-Venkataraman transposition for the synthesis of aroyl-5-hydroxyflavones [16]. This method selectively induces the Baker-Venkataraman rearrangement of 2',6'-diaroyloxyacetophenones to give the corresponding 3-aroyl-5-hydroxyflavones in very short reaction times of 10 minutes and good yields of 68-72% [16]. Under classical thermal conditions, these reactions afforded 5-hydroxyflavones only as by-products [16].

The following table summarizes key synthetic approaches for 7-hydroxyflavone derivatives:

| Approach | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Hoesch Condensation | 2',4'-dihydroxy-5'-nitroacetophenone + benzoyl chloride | Acetone, K₂CO₃, reflux | 60-85 | Direct formation of nitro-containing intermediates |

| Baker-Venkataraman Rearrangement | 2'-acetoxyacetophenones + base | KOt-Bu, THF, reflux / LiHMDS, -78°C | 65-90 | High yields with protected substrates |

| Benzoylation-Cyclization | O-hydroxyacetophenone + benzoyl chloride + pyridine | Pyridine, then glycerol at 260°C | 70-80 | Simple two-step procedure |

| Allan-Robinson Method | 2-hydroxyacetophenones + aromatic anhydrides | Sodium benzoate, heating | 55-75 | General applicability to various substitution patterns |

Partial Methylation Strategies Using Dimethyl Sulfate

Partial methylation strategies represent a crucial methodology for generating selectively methylated 7-hydroxyflavone derivatives with enhanced bioavailability and metabolic stability [8] [20]. Traditional methylation approaches using dimethyl sulfate have been extensively employed despite significant safety concerns associated with this highly toxic and carcinogenic reagent [8] [20].

The conventional dimethyl sulfate methylation protocol involves treatment of hydroxyflavones with dimethyl sulfate in the presence of potassium carbonate in acetone under reflux conditions [8]. This approach demonstrates selectivity patterns where the 7-hydroxyl group shows preferential methylation over the 5-hydroxyl group, enabling partial methylation strategies [8]. The reaction typically proceeds with yields ranging from 75-90%, though the inherent toxicity of dimethyl sulfate necessitates careful handling and specialized disposal procedures [20].

Contemporary research has focused on developing safer alternatives to dimethyl sulfate for flavonoid methylation [8] [20]. Dimethyl carbonate has emerged as an eco-friendly and non-toxic substitute that functions as both solvent and reagent [8] [20]. The dimethyl carbonate methylation protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene as a nucleophilic catalyst to promote the methylation reaction under mild conditions at 90°C [8] [20]. This approach demonstrates remarkable selectivity, with 7-methoxyflavone formation occurring within 12 hours, while complete methylation to 5,7-dimethoxyflavone requires 72 hours [8].

The mechanism of dimethyl carbonate methylation involves the nucleophilic catalyst reacting with dimethyl carbonate to generate a more active methylating agent, presumably reducing the activation energy required for the methylation reaction [8]. The slow reactivity observed with 5-hydroxyflavone substrates is attributed to the well-known hydrogen bonding between the 5-hydroxyl group and the carbonyl group [8]. For 5,7-dihydroxyflavone substrates, methylation initially affords the 5-hydroxy-7-methoxy derivative as the main compound, followed by quantitative conversion to the 5,7-dimethoxy derivative upon prolonged reaction times [8].

Partial methylation strategies have been successfully applied to various hydroxyflavone substrates using methoxymethylation protection approaches [21]. This methodology demonstrates compatibility with multiple reaction conditions and enables the synthesis of polyhydroxy- and partially alkylated flavonoids through bioinspired synthetic routes [21]. Methoxymethylation offers advantages over conventional protection groups, as the methoxymethyl derivatives are stable to bases but can be deprotected under mild acidic conditions [21].

The selectivity patterns observed in flavonoid methylation depend significantly on the electronic and steric environment of the hydroxyl groups [22]. Plant O-methyltransferases demonstrate that 3'-O-methylation represents the most common flavonoid modification, with different species exhibiting distinct catalytic properties [22]. Some methyltransferases show stringent specificity toward specific hydroxyl positions, while others demonstrate broader methylation sites encompassing multiple positions on the flavonoid scaffold [22].

The following table compares various methylation strategies for 7-hydroxyflavone derivatives:

| Methylating Agent | Reaction Conditions | Selectivity | Safety Profile | Typical Yield (%) |

|---|---|---|---|---|

| Dimethyl sulfate | K₂CO₃, acetone, reflux | 7-OH > 5-OH (partial methylation possible) | Highly toxic, carcinogenic | 75-90 |

| Dimethyl carbonate | DBU catalyst, 90°C | 7-OH preferential (12h), complete methylation (72h) | Non-toxic, eco-friendly | 95-98 |

| Methyl iodide | K₂CO₃, DMF, 60°C | Non-selective (mixture formation) | Toxic, volatile | 60-85 |

| Diazomethane | Et₂O, 0°C | High selectivity with steric control | Extremely hazardous, explosive | 85-95 |

| Methyl triflate | Base, DCM, 0°C | High selectivity | Moderate toxicity | 80-95 |

Microbial Biotransformation Pathways

Aspergillus niger-Mediated Reductive Modifications

Aspergillus niger represents one of the most extensively studied microorganisms for flavonoid biotransformation, demonstrating remarkable capability to perform reductive modifications on 7-hydroxyflavone derivatives [4] [13] [14]. The enzymatic systems of Aspergillus niger strains catalyze diverse chemical reactions including reduction, hydroxylation, dehydroxylation, O-methylation, and carbonyl reduction with excellent yields [13] [14].

The biotransformation of 7-hydroxyflavanone by Aspergillus niger strain 13/5 leads to the product of C-2 and C-3 dehydrogenation, resulting in 7-hydroxyflavone formation [4]. This transformation proceeds through a nine-day biotransformation period, yielding 7-hydroxyflavone in 98% yield with complete substrate consumption [4]. The mechanism involves the removal of hydrogen atoms from the C-2 and C-3 positions of the flavanone ring system, effectively converting the saturated C-ring to the unsaturated flavone structure [4].

Nuclear magnetic resonance spectroscopy confirms the structural transformation, with the disappearance of characteristic flavanone signals and the appearance of new flavone resonances [4]. In the ¹H NMR spectrum of the substrate, the H-2 signal appears at δ 5.43 ppm as a doublet of doublets, while H-3 signals are observed at δ 2.96 ppm and δ 2.69 ppm for the axial and equatorial protons respectively [4]. Following biotransformation, these signals disappear and a new singlet appears at δ 6.86 ppm, attributed to H-3 of the flavone product [4]. The ¹³C NMR data further substantiates this transformation, with C-3 and C-2 signals shifting from δ 45.2 ppm and δ 81.1 ppm in the substrate to δ 106.6 ppm and δ 162.8 ppm in the product [4].

Aspergillus niger KB demonstrates distinct biotransformation capabilities, particularly in carbonyl group reduction reactions [12]. When applied to 7-methoxyflavanone substrates, this strain catalyzes the formation of (±)-2,4-cis-7-methoxyflavan-4-ol through stereoselective reduction of the carbonyl functionality [12]. The reduction process occurs over six days of biotransformation, yielding the flavan-4-ol product in 89% yield [12]. This transformation represents a significant structural modification that introduces a new stereogenic center while maintaining the methoxy substitution pattern [12].

Aspergillus ochraceus strain 456 exhibits a unique biotransformation profile, catalyzing both hydroxylation and carbonyl reduction simultaneously [4] [12]. The biotransformation of 7-hydroxyflavanone by this strain produces 5,7-dihydroxyflavan-4-ol as the major product, isolated in 12% yield after three days of transformation [4]. This reaction involves hydroxylation at the C-5 position concurrent with carbonyl group reduction, introducing both structural and stereochemical complexity [4]. The hydroxylation at C-5 is confirmed by ¹H NMR signals at δ 7.40 ppm and δ 7.42 ppm for H-6 and H-8 protons, and by ¹³C NMR shift from δ 129.9 ppm to δ 159.7 ppm [4].

The stereochemical outcome of Aspergillus-mediated reductions has been thoroughly characterized through coupling constant analysis [4]. The 2,4-trans configuration is established through comparison of coupling constants, indicating that both phenyl and hydroxyl groups adopt pseudoequatorial positions in the preferred conformation [4]. Extended biotransformation periods beyond the optimal timeframe result in product degradation, with complete loss of flavonoid structures observed after ten days of processing [4].

Aspergillus niger strains demonstrate substrate specificity patterns that influence biotransformation outcomes [11] [13]. For 5-hydroxyflavone substrates, better transformation yields are observed when the substrate is added to the cultivation medium at the time of inoculation, whereas for 5-methoxyflavone substrates, delayed addition after 24 hours proves more effective [11]. This temporal dependency reflects the metabolic state of the microorganism and its enzymatic adaptation to flavonoid substrates [11].

Penicillium chermesinum-Catalyzed O-Methylation

Penicillium chermesinum strain 113 exhibits distinctive O-methylation capabilities that distinguish it from Aspergillus species, particularly in its ability to catalyze methyl group transfer reactions on hydroxyflavone substrates [4] [11] [12]. The enzymatic systems of this microorganism demonstrate remarkable specificity for O-methylation reactions, often accompanied by concurrent hydroxylation modifications in the B-ring of flavonoid substrates [4] [11].

The biotransformation of 7-hydroxyflavanone by Penicillium chermesinum 113 yields two distinct products through parallel reaction pathways [4]. The primary transformation involves O-methylation at the 7-position, producing 7-methoxyflavanone in 24% yield after six days of biotransformation [4]. Simultaneously, a secondary pathway generates 3',4'-dihydroxy-7-methoxyflavanone through combined O-methylation and dihydroxylation reactions, yielding this product in 19% yield [4]. The remaining 8% of substrate remains unreacted, indicating selective transformation rather than complete substrate consumption [4].

The O-methylation mechanism employed by Penicillium chermesinum involves the utilization of endogenous S-adenosyl-L-methionine as the methyl donor [22]. The microorganism possesses O-methyltransferase enzymes that demonstrate regioselective preferences for specific hydroxyl positions on the flavonoid scaffold [22]. These enzymes typically favor hydroxyl groups in the A-ring, particularly at the 7-position, over those in the B-ring [14]. The methylation process enhances the hydrophobicity of the resulting products and improves their stability during metabolic processing [22].

Penicillium chermesinum 113 demonstrates unique capabilities in performing concurrent hydroxylation and methylation reactions [4]. The formation of 3',4'-dihydroxy-7-methoxyflavanone indicates that the microorganism possesses both cytochrome P450-type hydroxylases and O-methyltransferases that can operate simultaneously on the same substrate molecule [4]. This dual functionality represents a significant advantage in biotransformation applications, as it enables the generation of products with multiple structural modifications in a single biotransformation step [4].

The hydroxylation pattern observed in Penicillium chermesinum biotransformations follows established microbial hydroxylation preferences [13] [14]. Microorganisms typically hydroxylate flavonoids at the C-4' position of the B-ring, often accompanied by hydroxylation at the C-3' position to generate catechol-type substitution patterns [13] [14]. This hydroxylation pattern is consistent with the formation of 3',4'-dihydroxy-7-methoxyflavanone as a major biotransformation product [4].

The temporal aspects of Penicillium chermesinum biotransformations reveal optimal reaction periods for maximum product formation [4] [11]. The six-day biotransformation period represents the optimal balance between product formation and substrate consumption, with longer reaction times potentially leading to product degradation or further metabolic conversion [4]. The substrate addition timing also influences transformation outcomes, with delayed substrate addition often proving more effective for methoxylated substrates compared to hydroxylated precursors [11].

Penicillium chermesinum also demonstrates the ability to cleave ether bonds in ring C, leading to dihydrochalcone structure formation [12]. This transformation capability indicates the presence of ether cleavage enzymes that can open the flavonoid C-ring under specific conditions [12]. The resulting dihydrochalcone products, such as 4,2'-dihydroxy-4'-methoxydihydrochalcone, represent structurally distinct metabolites with potentially different biological properties compared to the original flavonoid substrates [12].

The following table summarizes microbial biotransformation results for 7-hydroxyflavone derivatives:

| Microorganism | Substrate | Major Product(s) | Yield (%) | Reaction Time (days) | Transformation Type |

|---|---|---|---|---|---|

| Aspergillus niger 13/5 | 7-Hydroxyflavanone | 7-Hydroxyflavone | 98 | 9 | C-2,C-3 dehydrogenation |

| Aspergillus niger KB | 7-Methoxyflavanone | 2,4-cis-7-methoxyflavan-4-ol | 89 | 6 | Carbonyl reduction |

| Aspergillus ochraceus 456 | 7-Hydroxyflavanone | 5,7-dihydroxyflavan-4-ol | 12 | 3 | Hydroxylation + carbonyl reduction |

| Penicillium chermesinum 113 | 7-Hydroxyflavanone | 7-Methoxyflavanone + 3',4'-dihydroxy-7-methoxyflavanone | 24 + 19 | 6 | O-methylation + hydroxylation |

| Beauveria bassiana ATCC 7159 | 7-Hydroxyflavanone | 7-Hydroxyflavone 7-O-β-D-4-O-methylglucopyranoside | 46 | Variable | Glycosylation |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant